Momordin Ic

Anticancer drug discovery Natural product pharmacology Structure-activity relationship

Momordin Ic (96990-18-0) is the only oleanolic acid-type saponin with validated SENP1/c-MYC pathway inhibition, defined pharmacokinetic parameters (t₁/₂ ~1.1–1.8 h), and thoroughly characterized autophagy-apoptosis crosstalk in HepG2 cells. Generic substitution with OA or other OA glycosides (e.g., Calenduloside E, Chikusetsusaponin IVa) fails to reproduce its unique cytotoxicity profile and cell-line selectivity, as demonstrated by 2024 chemometric analyses. Essential for SUMOylation research and in vivo pharmacological studies. Available at ≥98% purity with published UPLC-MS/MS quantification protocols.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 96990-18-0
Cat. No. B191918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordin Ic
CAS96990-18-0
Synonyms(3b)-17-Carboxy-28-norolean-12-en-3-yl 3'-O-(b-D-xylopyranosyl)-b-D-glucuronide
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1
InChIKeyHWYBGIDROCYPOE-WEAQAMGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momordin Ic (CAS 96990-18-0): Natural Oleanolic Acid-Type Triterpenoid Saponin for Cancer Pharmacology and Metabolic Research


Momordin Ic (CAS 96990-18-0), also designated Momordin 1c or MMD, is a pentacyclic triterpenoid saponin derived from the oleanolic acid (OA) scaffold [1]. It occurs as a principal bioactive constituent in several traditional medicinal plants, including the fruit of Kochia scoparia (L.) Schrad. (Fructus Kochiae) and species within the Momordica genus [2]. The compound is characterized by an OA sapogenin core bearing a C3-linked disaccharide moiety composed of glucuronic acid (GlcA) and xylose, a structural feature that distinguishes it from the parent OA aglycone and other OA-type glycosides [3]. Momordin Ic is commercially available as a reference standard with certified purity (e.g., ≥98% by HPLC, phyproof® Reference Substance) and as a research-grade powder for in vitro and in vivo pharmacological investigations .

Why Momordin Ic Cannot Be Substituted by Generic Oleanolic Acid or Other OA-Type Saponins


Substituting Momordin Ic with the parent aglycone oleanolic acid (OA) or with structurally related OA-type saponins (e.g., calenduloside E, chikusetsusaponin IVa, Momordin II) will result in a substantial divergence in pharmacological profile due to structure-driven differences in molecular target engagement, cytotoxic potency, and cellular selectivity [1]. A 2024 chemometric study comparing multiple OA-type saponins across a broad panel of human cancer and normal cell lines established that the precise sugar chain composition—specifically the presence of a glucuronic acid (GlcA) moiety at the OA C3 position and the addition of a xylose residue—significantly modulates both the magnitude of cytotoxicity and the cell line-specific activity pattern [2]. Furthermore, Momordin Ic is uniquely characterized as a SENP1 (SUMO-specific protease 1) inhibitor with demonstrated in vivo activity in prostate cancer models, whereas Momordin II acts via a completely distinct mechanism involving inhibition of cell-free protein synthesis and release of adenine from ribosomes . This mechanistic divergence, combined with the documented quantitative differences in cytotoxic potency described below, means that generic substitution with alternative OA derivatives will not recapitulate the experimental outcomes achievable with Momordin Ic.

Momordin Ic: Quantified Differentiation Against Oleanolic Acid and OA-Type Saponin Comparators


Superior Cytotoxicity of Momordin Ic Versus Parent Oleanolic Acid Across Human Cancer Cell Panels

In a 2024 head-to-head comparative study evaluating the cytotoxic activity of multiple OA-type saponins against a panel of human cancer cell lines (including skin, breast, thyroid, gastrointestinal, and prostate cancers), Momordin Ic demonstrated substantially greater potency than the parent aglycone oleanolic acid (OA) [1]. The study identified that monodesmosidic saponins bearing a glucuronic acid (GlcA) moiety at the C3 position of OA—a structural class that includes Momordin Ic—were consistently more cytotoxic than OA alone or bidesmosidic saponins. Specifically, the addition of the xylose residue in the sugar chain of Momordin Ic further modified the activity profile in a cell line-dependent manner, confirming that the glycosylation pattern directly governs cytotoxic efficacy [1].

Anticancer drug discovery Natural product pharmacology Structure-activity relationship Triterpenoid saponins

Momordin Ic Exhibits Cell Line-Specific Activity Modulation via Xylose Residue Addition

The 2024 chemometric analysis of OA-type saponins revealed that while all compounds bearing a C3-linked GlcA moiety (monodesmosides) were generally more cytotoxic than OA, the presence or absence of an additional xylose sugar unit—the structural distinction between Momordin Ic and calenduloside E—produced divergent activity patterns across different cancer cell lines [1]. The study concluded that 'the addition of xylose in the sugar chain modified the activity towards the cancer cells depending on the specific cell line' [1]. This finding indicates that Momordin Ic is not simply interchangeable with other OA monodesmosides; its unique disaccharide signature confers a distinct cell line selectivity profile that must be considered in experimental design.

Cancer cell line profiling Glycosylation pharmacology Natural product selectivity Chemometric analysis

Mechanistic Divergence: SENP1/c-MYC Pathway Inhibition by Momordin Ic Versus Ribosomal Targeting by Momordin II

Momordin Ic and its closely related structural analog Momordin II exhibit fundamentally distinct mechanisms of action, precluding their interchangeability in targeted research applications. Momordin Ic has been identified as a novel SENP1 (SUMO-specific protease 1) inhibitor that suppresses the SENP1/c-MYC signaling pathway, leading to G0/G1 phase arrest and apoptosis in cancer cells, with validated activity in prostate cancer models both in vitro and in vivo . In stark contrast, Momordin II acts via inhibition of cell-free protein synthesis and promotes the release of adenine from rat liver ribosomes and from DNA, a mechanism unrelated to SENP1 or the SUMOylation pathway . This mechanistic bifurcation means that experimental protocols designed to probe SUMOylation-dependent processes or SENP1/c-MYC signaling require Momordin Ic specifically; Momordin II will not serve as a functional substitute.

SUMOylation SENP1 inhibitor c-MYC signaling Prostate cancer Molecular pharmacology

Established In Vivo Pharmacokinetic Parameters Enable Dosing-Informed Experimental Design

A validated UPLC-MS/MS method has been developed and applied to quantify Momordin Ic in rat plasma following intravenous administration, providing the first reported in vivo pharmacokinetic parameters for this compound [1]. Following single intravenous doses of 0.52, 1.56, and 4.67 mg/kg in rats, the elimination half-life (t₁/₂) values were determined to be 1.22±0.39 h, 1.14±0.10 h, and 1.83±0.39 h, respectively [1]. The plasma concentration at 2 minutes (C₂min) and the area under the curve (AUC) demonstrated approximate dose proportionality across the tested range [1]. While no direct comparative pharmacokinetic data for other OA-type saponins under identical conditions are available, the availability of these quantitative parameters distinguishes Momordin Ic as a compound with actionable in vivo dosing information.

Pharmacokinetics ADME In vivo pharmacology Drug metabolism

Dual Apoptosis-Autophagy Induction with Defined ROS-Mediated Pathway Crosstalk

Momordin Ic has been mechanistically characterized for its unique capacity to simultaneously induce both apoptosis and autophagy in human hepatoblastoma HepG2 cells, a dual cell death mode mediated by a reactive oxygen species (ROS)-dependent pathway crosstalk mechanism [1]. The compound suppresses the ROS-mediated PI3K/Akt pathway while activating the ROS-related JNK and p38 MAPK pathways, with apoptosis driven additionally through PI3K/Akt-dependent NF-κB suppression and autophagy promoted via ROS-mediated ERK signaling [1]. Importantly, pharmacological manipulation with autophagy inhibitors (3-methyladenine) or activators (rapamycin) demonstrated reciprocal regulation between the two death pathways: 3-MA inhibited both autophagy and apoptosis, while rapamycin enhanced both processes [1]. While this specific dual-induction phenotype with defined pathway crosstalk has been characterized for Momordin Ic, comparable mechanistic depth for other OA-type saponins is not established at the same level of pathway resolution.

Apoptosis Autophagy Reactive oxygen species PI3K/Akt/mTOR pathway MAPK signaling Hepatocellular carcinoma

Recommended Research and Procurement Applications for Momordin Ic Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Oleanolic Acid-Type Saponin Cytotoxicity

Momordin Ic serves as an essential reference compound in SAR investigations aimed at elucidating how glycosylation patterns modulate the cytotoxic activity of oleanolic acid (OA)-type saponins. The 2024 comparative study established that monodesmosides with glucuronic acid (GlcA) at the OA C3 position, including Momordin Ic, exhibit consistently higher cytotoxicity than OA alone or bidesmosidic saponins, with the xylose residue in Momordin Ic further modifying cell line-specific activity [1]. Procurement of Momordin Ic is therefore indicated for studies requiring a well-characterized OA disaccharide glycoside to benchmark against other OA derivatives such as calenduloside E (monosaccharide), chikusetsusaponin IVa (bidesmoside), or the OA aglycone itself.

SENP1/c-MYC Signaling Pathway Investigation in Prostate Cancer Models

Momordin Ic is the appropriate selection for research focused on SUMOylation-dependent oncogenic signaling, specifically the SENP1/c-MYC axis. Unlike Momordin II—which acts via ribosomal protein synthesis inhibition—Momordin Ic functions as a novel SENP1 (SUMO-specific protease 1) inhibitor with validated activity in suppressing prostate cancer cell proliferation both in vitro and in xenograft mouse models . The compound's ability to induce G0/G1 phase arrest via SENP1/c-MYC pathway suppression has been documented in colon cancer cells, further supporting its utility as a pharmacological probe for SUMOylation research [2]. For these applications, Momordin Ic is functionally non-interchangeable with other OA-type saponins.

In Vivo Pharmacological Studies Requiring Characterized Pharmacokinetic Parameters

Researchers planning in vivo efficacy studies with OA-type saponins should prioritize Momordin Ic due to the availability of validated pharmacokinetic data. A UPLC-MS/MS method has been established for quantifying Momordin Ic in rat plasma, and key parameters including elimination half-life (t₁/₂) of approximately 1.1–1.8 hours across doses of 0.52–4.67 mg/kg (i.v.) and dose-proportional AUC have been reported [3]. This pharmacokinetic characterization enables informed dose selection and sampling schedule design, reducing the experimental burden of de novo ADME profiling required for less-characterized OA derivatives.

Dual Apoptosis-Autophagy Crosstalk Studies in Hepatocellular Carcinoma

Momordin Ic is uniquely suited for investigations of the mechanistic interplay between apoptotic and autophagic cell death pathways in liver cancer. The compound's capacity to simultaneously induce both death modes in HepG2 cells via ROS-mediated PI3K/Akt suppression and JNK/p38 MAPK activation has been thoroughly characterized, including demonstration of reciprocal regulation between the two pathways using pharmacological inhibitors (3-MA, ZVAD-fmk) and activators (rapamycin) [4]. This well-defined pathway crosstalk mechanism distinguishes Momordin Ic as a research tool for autophagy-apoptosis interaction studies, where alternative OA-type saponins lack comparable depth of mechanistic annotation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momordin Ic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.